REACTION_SMILES
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[CH2:1]1[NH:2][CH2:3][CH:4]=[CH:5]1.[CH3:15][N:16]([C:17]1([C:22]#[N:23])[CH2:18][CH2:19][CH2:20][CH2:21]1)[CH3:24].[K:12][C:13]#[N:14].[O:6]=[C:7]1[CH2:8][CH2:9][CH2:10][CH2:11]1.[OH2:25]>>[CH2:1]1[N:2]([C:17]2([C:22]#[N:23])[CH2:18][CH2:19][CH2:20][CH2:21]2)[CH2:3][CH:4]=[CH:5]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1=CCNC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C1(C#N)CCCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#C[K]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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N#CC1(N2CC=CC2)CCCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |